molecular formula C18H16N2O3 B1260778 (Z)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1R)-1-phenylethyl]prop-2-enamide

(Z)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1R)-1-phenylethyl]prop-2-enamide

Cat. No.: B1260778
M. Wt: 308.3 g/mol
InChI Key: UMGQVUWXNOJOSJ-CDCQXCROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1R)-1-phenylethyl]-2-propenamide is a hydroxycinnamic acid.

Scientific Research Applications

Chemical Reactions and Properties

  • A study by O'callaghan et al. (1999) explored the reaction of similar compounds to (Z)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1R)-1-phenylethyl]prop-2-enamide, leading to the formation of various pyridine and piperidine derivatives. These reactions highlight the potential of such compounds in synthesizing diverse chemical structures (O'callaghan et al., 1999).

Crystal Structure and Molecular Interactions

  • Zhang et al. (2011) investigated the crystal packing of similar compounds, uncovering significant nonhydrogen bonding interactions such as N⋯π and O⋯π. This research offers insights into the molecular interactions and structural conformations relevant to compounds like this compound (Zhang et al., 2011).

Enamide Synthesis and Applications

  • Trost et al. (2017) presented a method for the isomerization of N-allyl amides to form geometrically defined enamides, a category to which this compound belongs. Such methods are crucial for the synthesis of bioactive pharmacophores and have applications in various fields including medicinal chemistry (Trost et al., 2017).

Optical and Electrochemical Properties

  • The work of Kotteswaran et al. (2016) on similar compounds delved into their electronic properties through spectroscopic methods, offering insights into the potential optical and electrochemical applications of compounds like this compound (Kotteswaran et al., 2016).

Mechanofluorochromic Properties

  • Research by Song et al. (2015) on 3-aryl-2-cyano acrylamide derivatives, closely related to the compound , demonstrated unique optical properties influenced by their molecular stacking mode. This study suggests potential applications in materials science and photonics (Song et al., 2015).

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

(Z)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1R)-1-phenylethyl]prop-2-enamide

InChI

InChI=1S/C18H16N2O3/c1-12(14-5-3-2-4-6-14)20-18(23)15(11-19)9-13-7-8-16(21)17(22)10-13/h2-10,12,21-22H,1H3,(H,20,23)/b15-9-/t12-/m1/s1

InChI Key

UMGQVUWXNOJOSJ-CDCQXCROSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)O)O)/C#N

SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1R)-1-phenylethyl]prop-2-enamide
Reactant of Route 2
(Z)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1R)-1-phenylethyl]prop-2-enamide
Reactant of Route 3
(Z)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1R)-1-phenylethyl]prop-2-enamide
Reactant of Route 4
(Z)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1R)-1-phenylethyl]prop-2-enamide
Reactant of Route 5
(Z)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1R)-1-phenylethyl]prop-2-enamide
Reactant of Route 6
(Z)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1R)-1-phenylethyl]prop-2-enamide

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